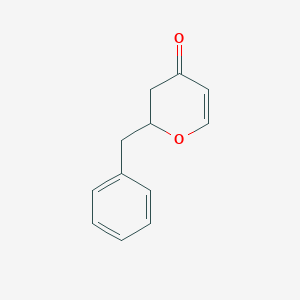

2-Benzyl-2,3-dihydropyran-4-one

Description

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2-benzyl-2,3-dihydropyran-4-one |

InChI |

InChI=1S/C12H12O2/c13-11-6-7-14-12(9-11)8-10-4-2-1-3-5-10/h1-7,12H,8-9H2 |

InChI Key |

DGXDLIUPABHAJU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC=CC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Benzyl 2,3 Dihydropyran 4 One and Its Derivatives

Elucidation of Classical Cyclization and Annulation Protocols for Dihydropyranone Formation

Classical approaches to dihydropyranone synthesis have traditionally relied on cyclization and annulation reactions. These methods, while foundational, often provide the basis for more modern, efficient strategies.

Intermolecular [4+2] Cycloaddition Reactions in Dihydropyranone Synthesis

The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, stands as a powerful tool for the construction of six-membered heterocyclic rings like dihydropyranones. organic-chemistry.orgrsc.org In this reaction, a diene reacts with a heterodienophile, such as a carbonyl compound, to form the dihydropyranone ring. organic-chemistry.org For instance, the reaction of Danishefsky's diene with aldehydes provides a direct route to 2-substituted 2,3-dihydro-4H-pyran-4-ones. organic-chemistry.org The efficiency and selectivity of these reactions can be influenced by the nature of the reactants and the reaction conditions. rsc.orgnih.gov Intermolecular cycloadditions involve reactants from separate molecules, which can sometimes be less efficient than their intramolecular counterparts due to entropic factors. nih.gov

Recent advancements have focused on radical-mediated [4+2] cycloaddition processes, which offer mild reaction conditions and high functional group tolerance. rsc.org These reactions can be initiated by various radical species, including alkenyl, aryl, acyl, alkyl, and heteroatom radicals. rsc.org

Intramolecular Cycloaddition and Cascade Reactions

Intramolecular cycloadditions, where the diene and dienophile are part of the same molecule, offer a highly efficient route to fused and bridged polycyclic dihydropyranone systems. wikipedia.orgrsc.org This approach is particularly valuable for creating complex molecular architectures with high stereoselectivity. wikipedia.org The tether connecting the diene and dienophile plays a crucial role in controlling the geometry and outcome of the reaction. wikipedia.org For example, intramolecular Diels-Alder reactions of 4-pyridazinecarbonitriles bearing alkyne side chains have been shown to yield fused benzonitriles. mdpi.com

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. These processes are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. thieme-connect.comchemrxiv.org A notable example is the enantioselective synthesis of fused dihydropyranones through a squaramide-catalyzed Michael addition/lactonization cascade reaction. nih.gov Another approach involves a cascade of Michael/oxa-Michael reactions to produce substituted tetrahydrochromenes. nih.gov

Modern Catalytic Approaches to 2-Benzyl-2,3-dihydropyran-4-one Synthesis

The advent of modern catalysis has revolutionized the synthesis of dihydropyranones, offering milder reaction conditions, higher efficiency, and greater control over stereochemistry.

Organocatalytic Methodologies, Including N-Heterocyclic Carbene (NHC) Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. researchgate.net N-Heterocyclic carbenes (NHCs) have gained significant attention as versatile organocatalysts for a wide range of transformations, including the synthesis of dihydropyranones. researchgate.netscripps.edu NHCs can activate aldehydes through the formation of Breslow intermediates, enabling various annulation strategies. researchgate.netchalmers.se

One common NHC-catalyzed approach involves the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds. nih.gov For instance, NHC-catalyzed [3+3] annulation reactions of enals with various nucleophiles lead to the formation of dihydropyranone derivatives. nih.govresearchgate.net Furthermore, NHC-catalyzed oxidative annulations have been developed to synthesize complex dihydropyranones. chalmers.sersc.org These reactions often utilize an external oxidant to regenerate the catalyst and drive the reaction forward. nih.govchalmers.se The choice of NHC catalyst, solvent, and base can significantly impact the yield and stereoselectivity of the reaction. nih.gov

Table 1: Examples of NHC-Catalyzed Dihydropyranone Synthesis

| Reactants | Catalyst | Oxidant | Product | Yield (%) | ee (%) | Ref |

| Enal and Pyrrole-4-one | Catalyst B | Quinone | Dihydropyranone derivative | 50-98 | >90 | nih.gov |

| Isatin-derived enal and 1,3-dicarbonyl compound | --- | --- | Spirooxindole δ-lactone | --- | --- | nih.gov |

| β-methyl enal and dienone | --- | --- | Multicyclic lactone | --- | --- | nih.gov |

| Enals and enone derivatives | Catalyst K | --- | Tetra-substituted tetraline | --- | --- | nih.gov |

| α-aroyloxyaldehyde and α-ketoester | Catalyst A | --- | Trisubstituted dihydropyranone | --- | --- | nih.gov |

| Enone and carboxylic acid groups (intramolecular) | Catalyst A | --- | Chiral dihydropyranones | 50-72 | --- | nih.gov |

Data presented is a selection from the cited literature and may not be exhaustive.

Lewis Acid-Catalyzed Transformations

Lewis acid catalysis plays a crucial role in promoting various transformations for dihydropyranone synthesis. documentsdelivered.com Lewis acids can activate carbonyl compounds, making them more susceptible to nucleophilic attack, and can also facilitate cycloaddition reactions. organic-chemistry.orgorganic-chemistry.org For example, the hetero-Diels-Alder reaction of Danishefsky's diene with aldehydes can be efficiently catalyzed by Lewis acids like zinc complexes to produce 2-substituted 2,3-dihydro-4H-pyran-4-ones with high enantioselectivity. organic-chemistry.org

Gold(I) complexes, acting as soft Lewis acids, have been employed in the intermolecular [4+2] annulation of propiolates and alkenes to afford dihydropyranones. researchgate.net Chiral boron Lewis acids have also been utilized in asymmetric synthesis, such as in the Pictet-Spengler type reaction to produce dihydropyrrolo[1,2-a]quinoxalines. rsc.org The development of bidentate Lewis acids has enabled challenging inverse electron-demand Diels–Alder reactions for the synthesis of complex heterocyclic systems. rsc.org

Table 2: Examples of Lewis Acid-Catalyzed Reactions

| Reaction Type | Catalyst | Reactants | Product | Ref |

| Hetero-Diels-Alder | BINOLate-zinc complex | Danishefsky's diene and aldehydes | 2-substituted 2,3-dihydro-4H-pyran-4-ones | organic-chemistry.org |

| Intermolecular [4+2] Annulation | Gold(I) complex | Propiolates and alkenes | Dihydropyranones | researchgate.net |

| Pictet-Spengler type reaction | Chiral boron Lewis acid | 2-(1H-pyrrol-1-yl)anilines and aldehydes | 4,5-dihydropyrrolo[1,2-a]quinoxalines | rsc.org |

| Inverse Electron-Demand Diels-Alder | Bidentate bisborane Lewis acid | 1,4-naphthoquinones and 1,2,4,5-tetrazine | 2,3-diaza-anthraquinones | rsc.org |

This table provides illustrative examples and is not an exhaustive list.

Brønsted Acid-Catalyzed Synthetic Routes

Brønsted acid catalysis offers an alternative and often complementary approach to Lewis acid catalysis for the synthesis of heterocyclic compounds. chemrxiv.org Chiral Brønsted acids, such as phosphoric acids, have proven to be highly effective in promoting enantioselective reactions. nih.govnih.gov These catalysts can activate substrates through hydrogen bonding, leading to highly organized transition states and excellent stereocontrol. nih.gov

For example, a chiral phosphoric acid has been used to catalyze the enantioselective Hantzsch reaction for the synthesis of polyhydroquinolines. nih.gov Brønsted acids have also been employed in asymmetric dearomatization reactions to construct chiral fused polycyclic enones and indolines. nih.govrsc.org A notable application is the diastereoselective synthesis of spiroisoindolinones from enamides and 3-hydroxy-isoindolinones catalyzed by para-toluenesulfonic acid. chemrxiv.orgchemrxiv.org

Stereoselective and Enantioselective Synthesis of this compound Analogs

The precise control of stereochemistry is a critical aspect of modern organic synthesis, particularly for creating complex and biologically relevant molecules. For analogs of this compound, several powerful strategies have been developed to control the three-dimensional arrangement of atoms.

Organocatalysis, particularly using N-Heterocyclic Carbenes (NHCs), has emerged as a powerful tool for the enantioselective synthesis of dihydropyranones. These reactions often proceed through various annulation strategies, such as [3+3] or [2+4] cycloadditions. For instance, the annulation of enals with heterocyclic compounds like pyrrole-4-ones, using a specific NHC catalyst and a quinone oxidant, can yield trisubstituted dihydropyranones with excellent enantiomeric excess (ee), often exceeding 90% for numerous examples. nih.gov

Another successful approach involves the use of chiral phosphine (B1218219) catalysts. An enantioselective synthesis of highly functionalized dihydropyrano[2,3-c]pyrazoles has been achieved through a chiral ferrocenyl-phosphine-catalyzed alkylation/annulation sequence involving modified Morita-Baylis-Hillman (MBH) carbonates and pyrazolones. nih.gov

Furthermore, stereoselective additions to a pre-existing dihydropyranone ring are a common strategy. The addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones occurs with high stereoselectivity, preferentially through an axial attack of the nucleophile on the ring, to form key intermediates for more complex structures. nih.gov Reagent-controlled methods, such as the Keck-Maruoka allylation and the Sakurai allylation, are also employed to establish specific stereocenters during the construction of the 2,6-disubstituted dihydropyranone framework. researchgate.net

Table 1: Comparison of Enantioselective Methods for Dihydropyranone Synthesis

| Catalytic System | Reaction Type | Substrates | Key Feature | Achieved Selectivity |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) / Quinone | [3+3] Annulation | Enals & Pyrrole-4-ones | Organocatalytic cycloaddition | >90% ee nih.gov |

| Chiral Ferrocenyl-Phosphine | Alkylation/Annulation | MBH Carbonates & Pyrazolones | Phosphine-mediated sequence | High enantioselectivity nih.gov |

| Iridium Complex | Asymmetric Hydrogenation | Quinoxalines | Solvent-controlled enantioselectivity | Up to 98% ee (R) or 93% ee (S) rsc.org |

| C2-symmetric bis(oxazoline)-Cu(II) | Hetero-Diels-Alder | α,β-Unsaturated Carbonyls & Enol Ethers | Lewis acid catalysis | High diastereo- and enantioselectivity organic-chemistry.org |

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org Key strategies include the use of solvent-free reaction conditions and the development of recyclable catalysts. nih.govnih.gov

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces pollution, safety hazards, and waste disposal costs. nih.gov Syntheses conducted under solvent-free conditions often lead to cleaner reactions with easier product isolation.

A notable example is the synthesis of substituted pyrans and furans using molecular iodine as a catalyst. This method proceeds at ambient temperature and atmosphere without any solvent, offering a practical and environmentally benign alternative to many existing protocols. organic-chemistry.org Similarly, multicomponent reactions (MCRs) can often be performed under solvent-free conditions, such as the synthesis of 2,4,5-triaryl-imidazoles catalyzed by Caro's acid-silica gel, which highlights a green approach applicable to various heterocyclic syntheses. mjbas.com A one-pot synthesis developed by Lipshutz and colleagues to produce a key intermediate for the drug tafenoquine (B11912) was achieved by reacting 4-methoxy aniline (B41778) and 2,2,6-trimethyl-4H-1,3-dioxin-4-one without a solvent, embodying the principle that "the best solvent is no solvent". nih.gov

Table 2: Example of a Solvent-Free Reaction Protocol

| Feature | Conventional Method | Green (Solvent-Free) Method |

|---|---|---|

| Reaction | Pyran Synthesis | Pyran Synthesis organic-chemistry.org |

| Catalyst | Various (often in solution) | Molecular Iodine (I₂) |

| Solvent | Dichloromethane, Toluene, etc. | None |

| Conditions | Often requires heating/cooling | Ambient Temperature |

| Work-up | Solvent extraction, chromatography | Direct isolation or simple filtration |

| Environmental Impact | Generates solvent waste | Minimal waste |

Recyclable Catalyst Systems

For the synthesis of 4H-pyran derivatives, Neodymium(III) oxide (Nd₂O₃) has been identified as an inexpensive, efficient, and recyclable catalyst. mjbas.com In a one-pot multicomponent reaction, Nd₂O₃ provided a 93% yield in just 45 minutes, outperforming other catalysts like Al₂O₃ and MgO. The catalyst could be recovered by simple filtration and reused for at least five cycles without a significant loss of activity. mjbas.com Other systems, such as hydrophobic ionic liquids used in conjunction with bis(oxazoline)-copper catalysts for hetero-Diels-Alder reactions, also allow for convenient catalyst recycling with comparable reactivity and stereoselectivity to homogeneous systems. organic-chemistry.org Nanomagnetic copolymer catalysts have also been developed for the green synthesis of tetrahydrobenzo[b]pyrans, although the synthesis of the catalyst itself can involve hazardous materials. mjbas.com

Table 3: Performance of Recyclable Catalysts in Pyran Synthesis

| Catalyst | Reaction Time | Yield (1st Cycle) | Key Advantage |

|---|---|---|---|

| Nd₂O₃ | 45 min | 93% | Inexpensive, highly efficient, easily recycled by filtration mjbas.com |

| Al₂O₃ | 8 hours | 50% | Common metal oxide mjbas.com |

| MgO | 10 hours | 60% | Basic metal oxide catalyst mjbas.com |

| CaO | 7 hours | 42% | Inexpensive base catalyst mjbas.com |

| None | >12 hours | 0% | Demonstrates necessity of catalyst mjbas.com |

Total Synthesis Strategies Involving Dihydropyranone Scaffolds

The dihydropyranone ring is not only a synthetic target in itself but also a crucial building block in the total synthesis of complex natural products. Its structural features allow it to serve as a versatile intermediate that can be elaborated into more intricate molecular architectures. rsc.org

A powerful demonstration of this is the pharmacophore-directed retrosynthesis (PDR) of the caged cembranoid, (±)-rameswaralide. nih.gov In this strategy, the synthesis was designed to build upon a core structure that could be tested for biological activity at various stages. A key step involved an organocatalytic Diels-Alder lactonization reaction to rapidly construct a 5,5,6-tricyclic core, which serves as a common intermediate for several natural products. This dihydropyranone-containing core was then advanced through further transformations, including a ring expansion and a final D-ring annulation, to complete the total synthesis of rameswaralide. nih.gov

Similarly, the synthesis of bromo-substituted indeno[1,2-b]pyridin-2-ones and 5-benzyl-2-pyridones has been achieved starting from 6-benzyl-3,6-dihydropyridin-2(1H)-ones. While the starting material is a pyridinone, the strategies involve complex rearrangements and cyclizations that highlight how substituted heterocyclic cores can be used to access novel polycyclic systems. nih.gov These examples underscore the strategic importance of dihydropyranone and related heterocyclic scaffolds as pivotal intermediates in the divergent synthesis of complex molecules. researchgate.netnih.gov

Mechanistic Investigations of Reactions Involving 2 Benzyl 2,3 Dihydropyran 4 One

Detailed Reaction Pathways and Transition State Analysis

The formation and transformation of the dihydropyranone scaffold often proceed through well-defined intermediates and transition states. Theoretical and experimental studies have shed light on these pathways, particularly for related pyran systems.

One common route to dihydropyran rings is the Prins cyclization. The generally accepted mechanism involves the acid-catalyzed generation of an oxocarbenium ion intermediate from an aldehyde and an alkenol. nih.gov This intermediate then undergoes an endo-dig cyclization. The resulting cyclic carbocation is subsequently trapped by a nucleophile. nih.gov Computational studies focusing on related silyl-Prins cyclizations to form dihydropyrans indicate that the reaction proceeds through a chair-like transition state, as no transition state for a boat conformation has been located. nih.gov Following the transition state along the reaction coordinate confirms the pathway leading from reactants to the dihydropyran product. nih.gov

In nucleophilic substitution reactions at the pyran core, particularly at the C-2 position, the reaction profiles can be complex. For instance, in reactions of C-2-acyloxy pyran cations with nucleophiles like 2-methallyltrimehtylsilane, the Gibbs free energy of the transition states has been computed. researchgate.net These calculations help in understanding the energetics of competing pathways and the role of intermediates. In some cases, the reaction can be electronically barrierless, as determined by constrained potential energy surface (PES) analysis. researchgate.net The stability and structure of intermediates, such as cyclic dioxocarbenium ions, play a crucial role in determining the reaction outcome.

Hydrogen bonding within the transition state can also significantly influence reaction kinetics. While a hydrogen bond can lower the enthalpy of activation, it may raise the free energy of activation, highlighting the complexity of accurately predicting reaction rates without detailed computational analysis. rsc.org

Key Intermediates and Transition State Features in Dihydropyran Reactions

| Reaction Type | Key Intermediate | Transition State (TS) Geometry | Governing Factors |

|---|---|---|---|

| Silyl-Prins Cyclization | Oxocarbenium ion | Chair-like | Equatorial disposition of substituents nih.gov |

| Nucleophilic Substitution (C-2 Acyloxy Pyran) | Dioxocarbenium ion | Varies with nucleophile/substituent | Neighboring-group participation researchgate.net |

| Hydrogen Abstraction (General) | Radical species | Influenced by H-bonding | Enthalpy vs. Free Energy of activation rsc.org |

Role of the Benzyl (B1604629) Moiety in Directing Reactivity and Selectivity

The benzyl group at the C-2 position is not merely a passive substituent; it actively directs the course of chemical reactions through both steric and electronic effects.

In C–H functionalization reactions, the benzyl group offers multiple potential reaction sites: the aromatic C-H bonds and the benzylic C(sp³)–H bonds. Studies on the closely related 2-benzylfurans have demonstrated that bimetallic catalysts can achieve divergent site-selective arylation. nih.gov By modulating the catalyst system—for example, by changing the cation and associated ligands—the reaction can be directed with high selectivity to either the benzylic position or the C-3 position of the furan (B31954) ring. nih.gov This control is proposed to be governed by cation–π interactions, which are influenced by the choice of base and additives like crown ethers. nih.gov

The orientation of the benzyl group relative to a catalyst surface or reactant can also dictate the reaction pathway. In studies of benzyl alcohol on a Pd(111) surface, a flat-lying orientation where the phenyl ring interacts with the surface leads to decarbonylation, producing benzene. researchgate.net In contrast, an upright orientation, where only the alcohol function binds to the surface, results in deoxygenation to form toluene. researchgate.net This principle highlights the critical role of the benzyl moiety's spatial arrangement in controlling chemoselectivity.

Furthermore, the electronic nature of the benzyl group influences the reactivity of the dihydropyranone core. Substituents on the benzyl ring can modify the electron density of the entire molecule, affecting its behavior in reactions like Friedel-Crafts benzylation, where the stability of intermediates is key. rsc.org

Site-Selectivity in C-H Arylation of 2-Benzylfuran Derivatives

| Catalyst System | Major Product | Selectivity Type | Reference |

|---|---|---|---|

| Pd(OAc)₂ / NIXANTPHOS / KN(SiMe₃)₂ | C-3 Arylation | Regioselective (sp²) | nih.gov |

| Pd(OAc)₂ / NIXANTPHOS / KN(SiMe₃)₂ / 18-crown-6 | Benzylic Arylation | Regioselective (sp³) | nih.gov |

| Pd(OAc)₂ / NIXANTPHOS / LiN(SiMe₃)₂ / 12-crown-4 | Benzylic Arylation | Regioselective (sp³) | nih.gov |

Electrophilic and Nucleophilic Reactivity at the Dihydropyranone Core

The dihydropyranone core possesses a dual reactivity profile, capable of acting as both an electrophile and a nucleophile.

The electrophilic character is most pronounced. The carbonyl group at C-4 and the adjacent C=C double bond constitute an α,β-unsaturated ketone system, a classic Michael acceptor. Furthermore, the oxygen atom in the ring can be protonated or coordinated to a Lewis acid, activating the ring towards nucleophilic attack. This is evident in the Prins cyclization, which proceeds via an electrophilic oxocarbenium ion. nih.gov Similarly, nucleophilic substitution reactions at C-2 of pyran-derived acetals are well-documented, where the departure of a leaving group generates a cationic intermediate that readily reacts with nucleophiles. researchgate.net The interaction of related pyranone systems with nitrogen nucleophiles, such as benzylamine, further demonstrates the electrophilicity of the ring, leading to addition or ring-opening reactions. beilstein-journals.org The local electrophilicity (ωk) at different atomic sites can be theoretically calculated to predict the most likely centers for nucleophilic attack. researchgate.netrsc.org

While less commonly exploited, the dihydropyranone core can also exhibit nucleophilic reactivity. Deprotonation at the C-3 position, α to the carbonyl group, would generate an enolate. This nucleophilic species could then participate in reactions with various electrophiles. This reactivity is analogous to that of 1,3-dicarbonyl compounds, which are known to form nucleophilic enolates.

Examination of Rearrangement Reactions and Tautomeric Equilibria

The 2-benzyl-2,3-dihydropyran-4-one structure is subject to several types of rearrangements and equilibria.

Keto-enol tautomerism is a fundamental property of this system. The ketone form, this compound, can exist in equilibrium with its enol tautomer, 2-benzyl-4-hydroxy-2H-pyran. The position of this equilibrium is influenced by the solvent and other conditions.

More complex rearrangements can occur under reaction conditions. For example, the reaction of related furo[3,2-b]pyran-2-ones with hydrazine (B178648) nucleophiles does not stop at the initial condensation stage but proceeds through a subsequent recyclization to form pyrazolones. beilstein-journals.org This type of transformation involves the initial nucleophilic attack followed by ring-opening and re-closure, constituting a significant molecular rearrangement. beilstein-journals.org Similarly, other complex rearrangements, such as the Curtius rearrangement, have been utilized in the synthesis of related fused heterocyclic systems containing a benzyl group, where an azide (B81097) is converted to an isocyanate intermediate. nih.gov

Chemo-, Regio-, and Diastereoselectivity in Dihydropyranone Transformations

Controlling selectivity is a central challenge in the synthesis and transformation of substituted dihydropyranones.

Chemoselectivity refers to the preferential reaction of one functional group over another. The selective functionalization of the benzylic C-H bonds in the presence of the dihydropyranone core, or vice-versa, is a key chemoselective challenge, as demonstrated in analogous furan systems. nih.gov

Regioselectivity , or site selectivity, is crucial when multiple similar positions can react. As discussed, the arylation of 2-benzylfurans can be selectively directed to the benzylic C(sp³)–H bond or the furan C(sp²)–H bond at the C-3 position by careful choice of the catalyst system. nih.gov In reactions with nucleophiles, attack could potentially occur at C-2, C-4, or C-6, and controlling the regioselectivity is paramount for synthetic utility.

Diastereoselectivity is the selective formation of one diastereomer over others. In the synthesis of dihydropyrans via the Prins cyclization, high diastereoselectivities are often achieved due to the substituents adopting equatorial positions in the chair-like transition state. nih.gov This leads, for example, to the formation of cis-2,6-disubstituted dihydropyrans. nih.gov Similarly, an efficient diastereoselective approach has been developed for synthesizing functionalized 3,4-dihydro-2H-pyran-4-carboxamides. nih.gov In nucleophilic substitution reactions on the pyran ring, the stereochemical outcome is heavily influenced by the potential for neighboring-group participation from substituents like an acyloxy group at C-2, which can lead to high 1,2-trans selectivity. researchgate.net

Examples of Selectivity in Dihydropyranone Transformations

| Selectivity Type | Reaction | Outcome | Controlling Factor |

|---|---|---|---|

| Diastereoselectivity | TMSOTf-promoted silyl-Prins Cyclization | Favors cis-2,6-disubstitution | Chair-like transition state nih.gov |

| Regioselectivity | C-H Arylation of 2-benzylfuran | Selective arylation at benzylic C-H or furan C-3 | Choice of catalyst and additives nih.gov |

| Diastereoselectivity | Nucleophilic substitution at C-2 | Favors 1,2-trans product | Neighboring-group participation by C-2 substituent researchgate.net |

| Diastereoselectivity | Reaction of 4-oxoalkane-tetracarbonitriles with aldehydes | Formation of specific diastereomer of dihydropyran-4-carboxamide | Reaction conditions in acidic media nih.gov |

Advanced Spectroscopic and Diffraction Based Structural Characterization of 2 Benzyl 2,3 Dihydropyran 4 One

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a cornerstone for determining the precise molecular formula of a compound. For 2-Benzyl-2,3-dihydropyran-4-one, with a nominal mass of 202 g/mol , HRMS provides an exact mass measurement, allowing for the unambiguous determination of its elemental composition (C₁₂H₁₂O₂). This technique differentiates the target compound from other isomers or compounds with the same nominal mass by measuring the mass-to-charge ratio to a very high degree of accuracy.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of this compound, providing insights into the connectivity of atoms and the compound's stereochemistry. Both ¹H and ¹³C NMR are utilized to map out the carbon and proton framework of the molecule.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons provide a wealth of information. For instance, the protons on the dihydropyran ring and the benzylic protons exhibit characteristic signals that confirm the presence of these structural motifs. rsc.org The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule, confirming the presence of the carbonyl group, the olefinic carbons, and the carbons of the benzyl and dihydropyran rings. rsc.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To further refine the structural assignment and resolve any ambiguities, a suite of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, establishing the connectivity of adjacent protons within the dihydropyran ring and the benzyl group. thescipub.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for establishing the connectivity between the benzyl group and the dihydropyran ring, as well as the position of the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry and preferred conformation of the molecule in solution.

Solid-State NMR Applications in Structural Characterization

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of this compound in its crystalline form. andreas-brinkmann.net By analyzing the chemical shift anisotropies and dipolar couplings in the solid state, it is possible to obtain information about the local environment and intermolecular interactions, such as hydrogen bonding, which may not be apparent in solution. andreas-brinkmann.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. andreas-brinkmann.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful method for identifying the functional groups present in this compound. esisresearch.orgresearchgate.net These techniques are complementary and provide a molecular fingerprint of the compound. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of the α,β-unsaturated ketone carbonyl group (C=O). Other key absorbances include those for the C-O-C ether linkage within the dihydropyran ring, C=C stretching of the double bond, and the aromatic C-H and C=C stretching vibrations of the benzyl group. esisresearch.org The CH₂ groups of the dihydropyran ring also show characteristic stretching and bending vibrations. esisresearch.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O and C=C stretching vibrations are also observable in the Raman spectrum. The aromatic ring vibrations of the benzyl group often give rise to strong and characteristic Raman signals. nih.govscirp.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| C=O Stretch (Ketone) | 1650-1680 | 1650-1680 |

| C=C Stretch (Olefinic) | 1600-1650 | 1600-1650 |

| C-O-C Stretch (Ether) | 1050-1150 | 1050-1150 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule, specifically identifying the chromophores present. The α,β-unsaturated ketone system in this compound is the primary chromophore. It gives rise to characteristic absorption bands in the UV region. Typically, two main transitions are observed: a π → π* transition at a shorter wavelength, which is usually more intense, and an n → π* transition at a longer wavelength, which is typically weaker. The benzylic group also contributes to the UV absorption profile. The exact position and intensity of these absorption maxima can be influenced by the solvent polarity.

| Electronic Transition | Typical Wavelength Range (nm) |

| π → π | 200-280 |

| n → π | 300-350 |

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic-level precision. mdpi.com For this compound, a single-crystal X-ray diffraction analysis would provide unequivocal information on:

Absolute Configuration: If the compound is chiral, X-ray crystallography can determine the absolute stereochemistry of the stereocenter at the 2-position of the dihydropyran ring. researchgate.net

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule. researchgate.net

Conformation: The exact conformation of the dihydropyran ring (e.g., half-chair, boat) and the rotational orientation of the benzyl group relative to the pyranone ring in the crystalline state. researchgate.net

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions that stabilize the crystal structure.

The data obtained from X-ray crystallography provides a definitive structural model that can be used to validate and complement the information obtained from spectroscopic techniques. researchgate.net

Computational and Theoretical Chemistry Studies on 2 Benzyl 2,3 Dihydropyran 4 One

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has been a important tool in elucidating the electronic characteristics of pyran-based structures. researchgate.netresearchgate.netepstem.netepstem.net By employing methods like B3LYP with basis sets such as 6-31G(d,p), researchers can optimize the molecular geometry and calculate various electronic parameters. researchgate.netepstem.net These calculations are fundamental to predicting the molecule's stability, reactivity, and spectroscopic behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For pyran-based systems, the HOMO is typically localized over the electron-rich regions, indicating the sites susceptible to electrophilic attack, while the LUMO is found on electron-deficient areas, marking the sites for nucleophilic attack. youtube.comnih.gov Analysis of related dihydropyranone structures shows that substitutions on the ring can influence the energies of these orbitals. researchgate.net For instance, the introduction of different substituents can alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -0.22932 a.u. | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.07709 a.u. | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 0.15223 a.u. | Indicator of Chemical Reactivity and Stability nih.gov |

Electrostatic Potential Surface and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. bhu.ac.in The MEP map displays regions of negative potential (typically colored in shades of red) and positive potential (blue), corresponding to areas of high and low electron density, respectively.

In molecules similar to 2-Benzyl-2,3-dihydropyran-4-one, the negative potential is generally concentrated around the electronegative oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. nih.gov Conversely, the hydrogen atoms often exhibit a positive potential, indicating their susceptibility to nucleophilic attack. bhu.ac.in The benzyl (B1604629) group's aromatic ring can also influence the charge distribution, creating regions of varying potential that can affect intermolecular interactions. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis, often performed using molecular mechanics and DFT calculations, helps identify the most stable conformations of the molecule. dergipark.org.trnih.gov For the dihydropyran ring, common conformations include the half-chair and boat forms. beilstein-journals.org The orientation of the benzyl substituent relative to the pyranone ring is also a key conformational feature. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, revealing how it flexes and interacts with its environment. nih.govresearchgate.net These simulations can predict the stability of different conformations and the transitions between them. For similar pyran derivatives, MD studies have been used to understand their interactions with biological targets, showing how the molecule adapts its shape to fit into a binding site. nih.gov

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, such as NMR and IR spectra, which are essential for characterizing the molecule. epstem.net DFT calculations can provide theoretical 1H and 13C NMR chemical shifts that, when compared with experimental data, help confirm the molecular structure. researchgate.netepstem.net

Similarly, theoretical vibrational frequencies from DFT calculations can be correlated with experimental IR spectra to assign specific absorption bands to the corresponding molecular vibrations. epstem.net For instance, the characteristic C=O stretching frequency of the ketone group in the dihydropyranone ring can be predicted and compared with experimental values.

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

|---|---|---|

| 1H NMR Chemical Shifts (ppm) | Calculated values for protons on the pyranone ring and benzyl group. | Comparison with experimental spectra aids in structure elucidation. epstem.net |

| 13C NMR Chemical Shifts (ppm) | Calculated values for carbon atoms in the molecule. | Confirms the carbon skeleton and functional groups. epstem.net |

| IR Vibrational Frequencies (cm-1) | Predicted C=O stretch, C-O-C stretch, and aromatic C-H bends. | Aids in the assignment of experimental IR bands. epstem.net |

Design and Property Prediction of Novel this compound Derivatives

The insights gained from computational studies of this compound can be leveraged to design novel derivatives with enhanced or specific properties. By systematically modifying the substituents on the pyranone ring or the benzyl group in silico, it is possible to predict how these changes will affect the molecule's electronic properties, reactivity, and potential biological activity. nih.gov For instance, introducing electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap, altering the molecule's reactivity and potential as a synthetic building block. nih.gov This computational pre-screening can guide synthetic efforts towards the most promising candidates, saving time and resources.

Chemical Reactivity and Transformations of 2 Benzyl 2,3 Dihydropyran 4 One

Functional Group Interconversions on the Pyranone Ring

The dihydropyranone ring is the primary site of reactivity, offering opportunities for reduction, oxidation, addition, and elimination reactions.

The α,β-unsaturated ketone moiety in 2-benzyl-2,3-dihydropyran-4-one is susceptible to reduction. While specific reduction studies on this exact compound are not extensively documented, analogous dihydropyranone systems can be reduced. For instance, the carbonyl group can be selectively reduced to a hydroxyl group using standard reducing agents, which can lead to the formation of the corresponding alcohol.

Oxidation of 2,3-dihydro-4H-pyran-4-ones has been reported. amanote.com For example, the oxidation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) leads to the formation of 5-hydroxyl-6-methyl-2H-pyran-3,4-dione, which can isomerize and subsequently undergo further oxidation, resulting in ring-opening to form ketones and acids. nih.gov This suggests that the dihydropyranone ring of this compound could be susceptible to oxidative degradation under certain conditions.

The α,β-unsaturated ketone system in this compound is an excellent Michael acceptor. It can undergo conjugate addition reactions with a variety of nucleophiles. acs.orgacs.org This allows for the introduction of substituents at the C3 position. The addition of nucleophiles to related dihydropyranone precursors, such as those derived from Brassard's diene, is a key step in the synthesis of these heterocyclic systems. acs.org

Elimination reactions are also possible, particularly from precursors that have a suitable leaving group. For instance, the elimination of a hydroxyl group from a 5-hydroxy-1,3-dione precursor can lead to the formation of the 2,3-dihydro-4H-pyran-4-one ring system. acs.org In principle, the introduction of a leaving group at the C3 position of this compound could be followed by an elimination reaction to generate a pyran-4-one derivative, although this is less common.

Transformations Involving the Benzyl (B1604629) Substituent

The benzyl group attached at the C2 position of the dihydropyranone ring offers several possibilities for chemical modification. The benzylic position is known for its enhanced reactivity due to the stabilization of intermediates by the adjacent phenyl ring. wikipedia.org

Common transformations of a benzylic CH₂ group include:

Oxidation: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group (ketone) using reagents like chromium trioxide-3,5-dimethylpyrazole complex (CrO₃-dmpyz) or 2-iodoxybenzoic acid (IBX) in DMSO. wikipedia.org More vigorous oxidation with agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) can lead to the formation of a carboxylic acid. wikipedia.org

Halogenation: Radical bromination, for example using N-bromosuccinimide (NBS) under Wohl-Ziegler conditions, can introduce a bromine atom at the benzylic position. wikipedia.org

Furthermore, the aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the phenyl ring. The specific conditions for these reactions would need to be carefully chosen to avoid unwanted side reactions with the dihydropyranone ring.

Ring-Opening and Fragmentation Reactions of the Dihydropyranone System

The dihydropyranone ring can be opened under certain conditions. For instance, treatment of 2-aryl-3,4-dihydropyrans with nucleophiles such as indoles, 2-naphthol, or 4-hydroxy-6-methyl-2-pyrone (B586867) can lead to ring-opening, yielding products that incorporate both the nucleophile and a β-dicarbonyl moiety. cas.cnrsc.org This reactivity is attributed to the susceptibility of the ether linkage to nucleophilic attack, especially when activated.

Additionally, as mentioned in the oxidation section, oxidative conditions can lead to ring fragmentation. The oxidation of DDMP, a related dihydropyranone, results in ring-opening to form acidic and ketonic products. nih.gov This suggests that strong oxidizing agents could lead to the degradation of the this compound ring system.

Synthesis of Analogs with Modified Substituents

The synthesis of analogs of this compound with modified substituents can be achieved through various synthetic strategies. A common approach is the hetero-Diels-Alder reaction between a diene, such as Danishefsky's or Brassard's diene, and an aldehyde. acs.orgorganic-chemistry.org By varying the aldehyde component, a wide range of substituents can be introduced at the C2 position of the dihydropyranone ring.

For example, using a substituted benzaldehyde (B42025) in a hetero-Diels-Alder reaction would yield a this compound analog with substituents on the phenyl ring. Similarly, using other aliphatic or heterocyclic aldehydes would lead to analogs with different groups at the C2 position.

Another approach involves the cyclization of δ-hydroxyalkynones, which can be catalyzed by acids like p-toluenesulfonic acid (pTsOH) to provide substituted 2,3-dihydro-4H-pyran-4-ones. organic-chemistry.org The substituents on the final product are determined by the structure of the starting δ-hydroxyalkynone.

The following table summarizes some methods for the synthesis of substituted dihydropyranones:

Multi-Component Reactions for Diverse Dihydropyranone Derivatives

Multi-component reactions (MCRs) are highly efficient for generating molecular diversity and have been applied to the synthesis of various heterocyclic compounds, including dihydropyran derivatives. While the classical Hantzsch and Biginelli reactions are well-known for producing dihydropyridines and dihydropyrimidinones respectively, there are MCRs that can yield dihydropyranone scaffolds. researchgate.netfrontiersin.orgnih.goveurjchem.comrsc.org

One such example is a three-component reaction involving an olefin, formaldehyde, and a β-dicarbonyl compound, which can produce a variety of 2,5,6-trisubstituted 3,4-dihydropyran derivatives in high yields. cas.cn Although this specific example leads to a different substitution pattern, it highlights the potential of MCRs in accessing diverse dihydropyran structures.

The development of novel MCRs provides a powerful tool for the rapid synthesis of libraries of dihydropyranone derivatives for various applications.

The following table provides examples of MCRs used for the synthesis of related heterocyclic compounds, which could potentially be adapted for dihydropyranone synthesis.

Applications and Utility of 2 Benzyl 2,3 Dihydropyran 4 One in Organic Chemistry Research

2-Benzyl-2,3-dihydropyran-4-one as a Key Synthetic Intermediate and Building Block

The dihydropyranone scaffold, of which this compound is a member, serves as a versatile building block in organic synthesis. These heterocyclic systems are valuable intermediates for creating a wide array of more complex molecules. The inherent functionality of the dihydropyranone ring, including a ketone, an ether linkage, and a double bond, provides multiple reactive sites for chemical modification.

The presence of a benzyl (B1604629) group at the C2 position introduces a chiral center, making this compound a potentially valuable precursor for the enantioselective synthesis of target molecules. This benzyl group can also influence the stereochemical outcome of subsequent reactions and can be a handle for further functionalization.

Dihydropyran derivatives are recognized as valuable intermediates in the synthesis of various products, including pharmaceuticals and crop protection agents. google.com Their utility stems from the ability to undergo various transformations, such as ring-opening reactions, cycloadditions, and functional group interconversions, to construct intricate molecular frameworks.

Role in the Synthesis of Complex Molecular Architectures (Non-Biological Targets)

The dihydropyranone core is a frequent starting point for the synthesis of complex molecular architectures. nih.gov These intermediates can be elaborated through a variety of chemical reactions to produce larger, more intricate structures, including polycyclic and macrocyclic systems. The resulting products are often directed towards epimerization and functionalization to produce more complex molecules. researchgate.net

For instance, bicyclic dihydropyranones, which feature a dihydropyranone ring fused to another ring system like pyrrolidone, represent a class of compounds with unique structural motifs. nih.gov The synthesis of such fused systems highlights the role of dihydropyranones in building molecular complexity. The benzyl group in this compound can play a crucial role in directing the formation of these complex structures, potentially leading to novel molecular scaffolds.

Potential in Catalyst Development or as Ligands in Coordination Chemistry

While this compound is typically a product of catalytic reactions, the dihydropyranone framework has potential applications in the development of new catalysts and ligands. The oxygen atoms within the pyranone ring can act as coordination sites for metal ions, making them potential components of ligands in coordination chemistry.

For example, a study on dinuclear lanthanide(III) complexes involved a ligand transformation where the resulting anionic ligand could bridge two metal ions. scilit.comresearchgate.net Although not directly involving a dihydropyranone, this illustrates how heterocyclic oxygen-containing compounds can be employed in the design of multinuclear complexes. The synthesis of 1,4-dihydropyran derivatives has been achieved using novel Ta-MOF nanostructures as a reusable nanocatalyst, demonstrating the interplay between metal-organic frameworks and pyran synthesis. nih.gov

The development of chiral ligands is crucial for asymmetric catalysis. The inherent chirality of this compound could be exploited in the design of new chiral ligands for enantioselective transformations. By incorporating this scaffold into a larger molecular structure with additional coordinating groups, it may be possible to create a chiral environment around a metal center, thus enabling asymmetric catalysis.

Exploration in Materials Science and Polymer Chemistry

The dihydropyran ring system holds potential for applications in materials science and polymer chemistry. Dihydropyran itself can undergo polymerization, either with itself or with other unsaturated compounds. sigmaaldrich.com This suggests that this compound could potentially serve as a monomer in polymerization reactions.

The ring-opening polymerization of lactones (cyclic esters) is a common method for producing polyesters. While this compound is a ketone, the pyran ring could potentially be opened under certain conditions to yield a polymer with a unique structure imparted by the benzyl group. Additionally, the terminal hydroxyl groups of polymers like poly(oxymethylene) have been stabilized by blocking them with dihydropyran. sigmaaldrich.com

Furthermore, the field of high-sulfur-content polymers, created through the polymerization of elemental sulfur with unsaturated monomers in a process called inverse vulcanization, is an expanding area of materials science. nih.gov The double bond in this compound could potentially react with sulfur to form novel sulfur-containing polymers with interesting optical or mechanical properties.

Contribution to Methodological Advancements in Organic Synthesis

The synthesis of the dihydropyranone core has been a fertile ground for the development of new synthetic methodologies. researchgate.netorganic-chemistry.org These advancements allow for the efficient and stereoselective construction of this important heterocyclic scaffold.

Several modern synthetic methods have been employed for the synthesis of dihydropyranones, including:

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been used to catalyze the reaction between various starting materials to produce dihydropyranones. researchgate.netorganic-chemistry.org These reactions often proceed with high efficiency and can be rendered enantioselective.

Prins Cyclization: The silyl-Prins cyclization of Z-vinylsilyl alcohols is a selective method for synthesizing disubstituted dihydropyrans. nih.gov

Hetero-Diels-Alder Reactions: This powerful cycloaddition reaction can be used to form the dihydropyranone ring in a highly controlled manner. Catalysts such as BINOLate-zinc complexes and chromium-salen complexes have been used to achieve high enantioselectivity. organic-chemistry.org

Intramolecular Rearrangements: Metal-free, acid-catalyzed intramolecular rearrangements of δ-hydroxyalkynones can provide substituted 2,3-dihydro-4H-pyran-4-ones with high regioselectivity. organic-chemistry.org

These methodologies contribute significantly to the toolbox of organic chemists, enabling the synthesis of a diverse range of dihydropyranone derivatives, including potentially this compound, with high levels of control over their structure and stereochemistry.

Table of Synthetic Methodologies for Dihydropyranone Synthesis

| Methodology | Description | Key Features | Reference(s) |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) Catalysis | NHCs activate substrates to facilitate cycloaddition or annulation reactions. | High efficiency, potential for enantioselectivity. | organic-chemistry.org, researchgate.net |

| Silyl-Prins Cyclization | Cyclization of Z-vinylsilyl alcohols mediated by a Lewis acid. | Good for disubstituted dihydropyrans, broad substrate scope. | nih.gov |

| Hetero-Diels-Alder Reaction | [4+2] cycloaddition between a diene and a dienophile. | High stereocontrol, can be made highly enantioselective with chiral catalysts. | organic-chemistry.org |

| Intramolecular Rearrangement | Acid-catalyzed rearrangement of δ-hydroxyalkynones. | Metal-free conditions, high regioselectivity. | organic-chemistry.org |

Future Research Perspectives and Emerging Areas

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. Future efforts in the synthesis of 2-benzyl-2,3-dihydropyran-4-one will likely prioritize the development of environmentally benign and efficient methods. This includes one-pot, multi-component reactions (MCRs) that minimize waste by incorporating multiple starting materials into the final product in a single step. For instance, procedures using efficient catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol (B145695) have been shown to be a green approach for synthesizing related pyran derivatives. researchgate.net

Atom-economical reactions, such as ring-closing metathesis (RCM), represent another promising avenue. organic-chemistry.org RCM allows for the efficient formation of the dihydropyranone ring with minimal byproduct formation. organic-chemistry.org The exploration of novel, recyclable catalysts and the use of renewable starting materials will be crucial in advancing the sustainability of dihydropyranone synthesis.

Table 1: Comparison of Synthetic Strategies for Dihydropyranone Synthesis

| Synthetic Strategy | Advantages | Disadvantages | Key Research Focus |

|---|---|---|---|

| Multi-Component Reactions | High efficiency, reduced waste, operational simplicity. researchgate.net | Can be challenging to optimize for complex substrates. | Development of novel, recyclable catalysts and expansion of substrate scope. |

| Ring-Closing Metathesis | High atom economy, good functional group tolerance. organic-chemistry.org | Often requires expensive metal catalysts. | Design of more active and less expensive catalysts, application in domino reactions. organic-chemistry.org |

| Organocatalysis | Metal-free, often highly enantioselective. nih.gov | Catalyst loading can sometimes be high. | Discovery of new organocatalytic modes of activation for dihydropyranone synthesis. nih.gov |

Unexplored Reactivity Patterns and Novel Transformations

The 2,3-dihydropyran-4-one core is a versatile synthetic intermediate. nih.govresearchgate.net While its role as a Michael acceptor is established, there remains significant potential for uncovering new reactivity patterns. researchgate.net Future research will likely focus on exploiting the inherent functionality of the dihydropyranone ring to access a wider range of complex molecular architectures.

This includes exploring domino reactions, where a single synthetic operation triggers a cascade of bond-forming events, and novel cycloaddition reactions. The functionalization of the dihydropyranone scaffold, for instance through epimerization or ring-opening reactions, can lead to the creation of diverse molecular entities with potential biological applications. nih.gov The strategic placement of the benzyl (B1604629) group at the 2-position offers a unique handle for further chemical modification and diversification.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. researchgate.netnih.gov The integration of flow chemistry for the synthesis of this compound could lead to more efficient and reproducible production. researchgate.netnih.govnih.gov Automated synthesis platforms, which can rapidly screen various reaction conditions and substrates, will accelerate the discovery of new dihydropyranone derivatives and the optimization of their synthetic routes. researchgate.netbeilstein-journals.org

Flow reactors can be coupled with in-line purification and analysis techniques, creating a streamlined process from starting materials to the final, purified product. uc.pt This approach is particularly well-suited for the synthesis of libraries of dihydropyranone analogs for biological screening.

Advanced Computational Methods for Enhanced Mechanistic Understanding and Prediction

Computational chemistry is becoming an indispensable tool in modern organic synthesis. Advanced computational methods, such as Density Functional Theory (DFT), can provide deep insights into the reaction mechanisms underlying the formation of this compound. organic-chemistry.org These theoretical studies can help to elucidate transition state geometries, predict reaction outcomes, and rationalize the stereoselectivity observed in asymmetric syntheses.

By modeling the interaction between reactants, catalysts, and solvents, computational methods can guide the rational design of more efficient and selective synthetic protocols. mdpi.com This predictive power can significantly reduce the amount of empirical experimentation required, saving time and resources.

Design of Next-Generation Dihydropyranone Scaffolds with Tunable Properties

The dihydropyranone framework serves as an excellent scaffold for the development of new molecules with tailored properties. nih.govmdpi.com By systematically modifying the substituents on the dihydropyranone ring, it is possible to fine-tune the electronic, steric, and physicochemical properties of the molecule. mdpi.com This allows for the rational design of next-generation dihydropyranone scaffolds with specific biological activities or material properties.

Future research will focus on creating libraries of dihydropyranone analogs and establishing clear structure-activity relationships. This will involve the synthesis of derivatives with diverse functional groups at various positions on the ring and the benzyl moiety, followed by comprehensive biological evaluation. The goal is to develop novel dihydropyranones that can serve as leads for new therapeutic agents or as components in advanced materials.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.